molecular formula C8H8BrCl B7574511 4-Bromo-2-chloro-1-ethylbenzene

4-Bromo-2-chloro-1-ethylbenzene

Cat. No.: B7574511
M. Wt: 219.50 g/mol
InChI Key: AASDBIISNAGHAU-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-ethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-ethylbenzene can be achieved through several methods. One common method involves the bromination and chlorination of ethylbenzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron (Fe) or aluminum chloride (AlCl3), to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process. This includes the initial bromination of ethylbenzene to form 4-bromoethylbenzene, followed by chlorination to introduce the chlorine atom at the desired position. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-ethylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atom can be replaced by other electrophiles.

    Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the bromine or chlorine positions.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic substitution reactions.

    Oxidation: Potassium permanganate (KMnO4) can be used as an oxidizing agent.

Major Products Formed

    Nitration: Nitration of this compound can yield nitro derivatives.

    Substitution: Nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-chloro-1-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-ethylbenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product. The presence of bromine and chlorine atoms influences the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-chloro-2-ethylbenzene: Similar in structure but with different substitution patterns.

    4-Chloro-2-bromo-1-ethylbenzene: Another isomer with different positions of bromine and chlorine atoms.

    4-Bromo-2-chloro-1-methylbenzene: Similar compound with a methyl group instead of an ethyl group.

Uniqueness

4-Bromo-2-chloro-1-ethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms on the benzene ring makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4-bromo-2-chloro-1-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASDBIISNAGHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-chloro-1-ethenylbenzene (883 mg), iron(II) acetate (7 mg) and 5% rhodium-activated carbon (167 mg) in tetrahydrofuran (17 mL) was stirred at room temperature for three hours in a hydrogen atmosphere. The reaction solution was filtered through celite and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane only) to give the title compound as a colorless oil (414 mg, 46%).
Quantity
883 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
7 mg
Type
catalyst
Reaction Step One
Quantity
167 mg
Type
catalyst
Reaction Step One
Yield
46%

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